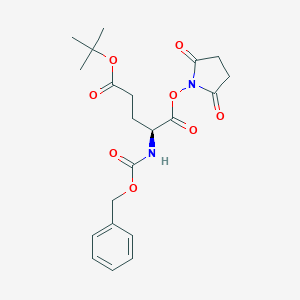

5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate

Beschreibung

This compound is a glutaric acid derivative featuring three critical functional groups:

- 5-tert-Butyl ester: Provides steric protection, enhancing stability under acidic or basic conditions.

- 1-(2,5-dioxopyrrolidin-1-yl) (succinimidyl) ester: Acts as an activated leaving group, facilitating nucleophilic acyl substitution reactions in peptide or prodrug synthesis .

- (S)-2-(((phenylmethoxy)carbonyl)amino) (Cbz-protected amino group): A carbobenzyloxy (Cbz) blocking group, commonly used to protect amines during synthetic processes. The Cbz group is cleavable via hydrogenolysis or strong acids, making it versatile in multi-step syntheses .

The compound’s structural complexity suggests applications in peptide chemistry, prodrug design, or as a synthetic intermediate for bioactive molecules.

Eigenschaften

IUPAC Name |

5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O8/c1-21(2,3)30-18(26)12-9-15(19(27)31-23-16(24)10-11-17(23)25)22-20(28)29-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,28)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRRURPRGINXSY-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196897 | |

| Record name | 5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4666-16-4 | |

| Record name | L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 5-(1,1-dimethylethyl) 1-(2,5-dioxo-1-pyrrolidinyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4666-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004666164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-[[(phenylmethoxy)carbonyl]amino]glutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

Z-Glu(OtBu)-OSu, also known as 5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate, is a derivative of glutamic acid. Glutamic acid is one of the 20 proteinogenic amino acids and plays a crucial role in cellular metabolism. Therefore, the primary targets of Z-Glu(OtBu)-OSu are likely to be proteins or enzymes that interact with glutamic acid.

Mode of Action

Z-Glu(OtBu)-OSu is an ergogenic supplement that influences the secretion of anabolic hormones, supplies fuel during exercise, enhances mental performance during stress-related tasks, and prevents exercise-induced muscle damage. It interacts with its targets by mimicking the structure of glutamic acid, thereby influencing the function of proteins or enzymes that normally interact with glutamic acid.

Biologische Aktivität

5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate is a synthetic compound that integrates features of both glutamate derivatives and pyrrolidine structures, indicating potential biological activity relevant to neuropharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its pharmacokinetics, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A tert-butyl group, enhancing lipophilicity.

- A pyrrolidine ring , which may influence binding to biological targets.

- A glutamate moiety , suggesting potential interactions with glutamate receptors.

Biological Activity Overview

Research indicates that compounds structurally similar to 5-tert-butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate exhibit various biological activities, particularly in the context of neurotransmission and enzyme inhibition.

1. Glutamate Receptor Modulation

Glutamate receptors are pivotal in excitatory neurotransmission. Compounds that mimic glutamate can act as agonists or antagonists at these receptors:

- Agonistic Activity : The compound may enhance synaptic transmission by activating ionotropic glutamate receptors (iGluRs), which are crucial for learning and memory processes.

- Antagonistic Activity : Conversely, it could inhibit excessive neurotransmission, potentially offering neuroprotective effects in conditions like epilepsy or neurodegeneration.

2. Pharmacokinetics

The pharmacokinetic profile of similar compounds has been evaluated in various studies:

- Absorption : Rapid absorption is expected due to the lipophilic nature of the tert-butyl group.

- Distribution : Studies show moderate brain penetration, which is essential for central nervous system (CNS) activity.

- Metabolism : The presence of the pyrrolidine ring suggests possible metabolic pathways involving cytochrome P450 enzymes.

| PK Parameters | Value |

|---|---|

| Half-life (t1/2) | Approximately 0.74 h in brain tissue |

| Maximum Concentration (Cmax) | 31 ng/g in brain |

| Time to Maximum Concentration (Tmax) | 0.5 h |

Study on Glutamate Derivatives

A study focused on glutamate derivatives similar to our compound demonstrated significant effects on synaptic plasticity in animal models. These derivatives showed improved cognitive function and reduced neuroinflammation, indicating a potential therapeutic role in neurodegenerative diseases .

In Vivo Evaluation

In vivo studies involving related compounds have shown promising results in reducing symptoms associated with anxiety and depression by modulating glutamatergic signaling pathways. The findings suggest that the compound may possess anxiolytic properties through its action on glutamate receptors .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of related compounds:

- Neuroprotective Effects : Compounds with similar structures have been shown to protect neuronal cells from excitotoxicity induced by excessive glutamate levels.

- Analgesic Properties : Some studies indicate that these compounds may also exhibit analgesic effects through modulation of pain pathways involving glutamate signaling .

- Potential for Cancer Therapy : Given the role of glutamate in tumor microenvironments, there is emerging interest in exploring these compounds for their potential anti-cancer properties through targeted modulation of tumor-associated glutamate receptors .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate is , with a molecular weight of approximately 522.55 g/mol. It features a tert-butyl group, a dioxopyrrolidine moiety, and a glutarate structure that contribute to its reactivity and biological interactions .

Prodrug Development

One of the primary applications of this compound lies in its potential as a prodrug. Prodrugs are pharmacologically inactive compounds that undergo metabolic conversion within the body to release active drugs. Research has shown that derivatives like 5-tert-butyl 1-(2,5-dioxopyrrolidin-1-yl) can enhance the solubility and stability of active pharmaceutical ingredients (APIs), improving their bioavailability and therapeutic effects .

Anticonvulsant Activity

Recent studies have indicated that compounds derived from the pyrrolidine structure exhibit anticonvulsant properties. For instance, hybrid derivatives incorporating this structural motif have demonstrated significant efficacy in mouse models for seizures, suggesting that modifications to the structure of 5-tert-butyl 1-(2,5-dioxopyrrolidin-1-yl) could lead to new treatments for epilepsy and related disorders .

Case Study: Antinociceptive Properties

In a focused study on hybrid pyrrolidine derivatives, one compound exhibited potent antinociceptive activity in formalin-induced pain models. This suggests that modifications to the 5-tert-butyl framework may yield candidates for pain management therapies .

Stability and Transport Mechanisms

Research into the stability of prodrugs like this compound has revealed insights into their transport mechanisms across cellular membranes. The ability of such compounds to bypass transport barriers enhances their potential as effective therapeutic agents .

Synthesis and Methodologies

The synthesis of 5-tert-butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate typically involves multi-step organic reactions that protect functional groups to facilitate further reactions. Recent advancements have improved yields and simplified purification processes, making the synthesis more efficient for research and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Functional Groups and Analogues

The compound’s uniqueness lies in its combination of a succinimidyl active ester, Cbz-protected amino group, and tert-butyl ester. Below is a comparative analysis with structurally or functionally related compounds:

Critical Insights

Cbz vs. BOC Protection: Cbz: Stable under basic conditions but cleaved via hydrogenolysis (H₂/Pd) or strong acids (HBr/AcOH). Ideal for orthogonal protection strategies . BOC: Cleaved under mild acidic conditions (e.g., TFA), making it preferable for solid-phase synthesis where hydrogenolysis is impractical .

Active Esters :

- The succinimidyl ester in the target compound offers higher reactivity in acylation compared to pentafluorophenyl (Pfp) or NHS esters, which require longer reaction times .

Steric Effects :

- The tert-butyl group enhances solubility in organic solvents and stabilizes the ester against premature hydrolysis, unlike methyl or benzyl esters .

Biological Relevance: Cbz-protected amino acids (e.g., ) are prevalent in antidiabetic agents, leveraging the Cbz group’s balance of stability and ease of removal in vivo .

Vorbereitungsmethoden

Transesterification with tert-Butyl Acetate

This method involves reacting Z-Glu-OH with tert-butyl acetate in the presence of perchloric acid (HClO₄) as a catalyst. The reaction proceeds via acid-catalyzed transesterification, yielding Z-Glu(OtBu)₂.

-

Molar Ratio : Z-Glu-OH : tert-Butyl acetate : HClO₄ = 1 : 15 : 1.5.

-

Temperature : 25–30°C.

-

Duration : 24 hours.

-

Yield : 78–82%.

Isobutene Addition with Acid Catalysis

An alternative approach uses isobutene gas and anhydrous p-toluenesulfonic acid (PTSA) in dichloromethane (DCM). This method avoids stoichiometric tert-butyl acetate and is more suitable for large-scale production.

-

Molar Ratio : Z-Glu-OH : Isobutene : PTSA = 1 : 8 : 1.5.

-

Pressure : 2–3 bar (to maintain isobutene in solution).

-

Temperature : 40–50°C.

-

Yield : 85–88%.

Selective Deprotection of the α-tert-Butyl Ester

The critical challenge lies in selectively removing the α-tert-butyl ester while retaining the γ-protection. Patent CN103232369A discloses a copper-mediated deprotection strategy:

Copper Complex Formation

Z-Glu(OtBu)₂ is treated with copper sulfate (CuSO₄) in a 1:1 molar ratio at 50°C for 14 hours, forming a copper complex, Cu[Z-Glu(OtBu)]ₓ (x = 1–2). The copper ion selectively coordinates the α-carboxylate, enabling targeted hydrolysis.

Decoppering and Isolation

The copper complex is treated with ethylenediaminetetraacetic acid (EDTA) at pH 8–9 to chelate and remove copper ions, yielding Z-Glu(OtBu) (γ-protected).

Deprotection Efficiency :

Activation of the α-Carboxyl as an NHS Ester

The final step involves converting the α-carboxyl group of Z-Glu(OtBu) into a 2,5-dioxopyrrolidin-1-yl (NHS) ester. This is achieved using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC).

-

Reagents : Z-Glu(OtBu) : NHS : DCC = 1 : 1.2 : 1.1.

-

Solvent : Anhydrous DCM or tetrahydrofuran (THF).

-

Temperature : 0°C → room temperature (20–25°C).

-

Duration : 12–16 hours.

-

Yield : 80–85% after recrystallization.

Comparative Analysis of Synthetic Routes

Table 1: tert-Butyl Protection Methods

| Method | Reagents | Temperature | Yield | Selectivity | Scalability |

|---|---|---|---|---|---|

| Transesterification | tert-Butyl acetate, HClO₄ | 25–30°C | 78–82% | Moderate | Lab-scale |

| Isobutene Addition | Isobutene, PTSA | 40–50°C | 85–88% | High | Industrial-scale |

Table 2: NHS Ester Activation Efficiency

| Coupling Agent | Solvent | NHS Equiv. | Yield | Purity (HPLC) |

|---|---|---|---|---|

| DCC | DCM | 1.2 | 80–85% | >98% |

| EDC | THF | 1.5 | 75–78% | 95% |

Industrial-Scale Considerations

The patent CN103232369A emphasizes process optimization for large-scale synthesis:

Q & A

Basic Questions

Q. What are the critical reaction conditions and purification methods for synthesizing this compound with high yield?

- Methodological Answer : The synthesis typically involves coupling reactions using active ester intermediates. For example, a patent application ( ) describes a protocol where tert-butoxycarbonyl (Boc)-protected intermediates react under anhydrous conditions with coupling agents like 2,5-dioxopyrrolidin-1-yl esters. Key conditions include inert atmospheres (e.g., nitrogen), stoichiometric control of reagents, and purification via column chromatography. Yield optimization requires monitoring reaction progress with TLC or HPLC and avoiding hydrolysis of the active ester .

Q. How should researchers characterize purity and structural integrity?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and functional groups (e.g., tert-butyl, phenylmethoxycarbonyl).

- HPLC with UV detection to assess purity (≥95%, as noted in safety data sheets, ).

- Mass spectrometry (MS) to verify molecular weight (e.g., C₂₀H₁₈N₂O₆, MW 382.37 g/mol, per ). Cross-reference with CAS RN 101214-22-6 for database validation .

Q. What storage conditions and handling precautions are essential for stability?

- Methodological Answer : Store at -20°C under anhydrous conditions in sealed, light-resistant containers. Safety data ( ) highlight moisture sensitivity and recommend using desiccants. Handling requires PPE (gloves, goggles) and a fume hood to minimize inhalation risks. Avoid exposure to strong acids/bases to prevent premature hydrolysis of the active ester .

Advanced Research Questions

Q. How to design stability studies evaluating pH and temperature effects on reactivity in different solvents?

- Methodological Answer :

- Controlled Variables : Use buffered solutions (pH 3–10) and solvents (e.g., DMSO, THF) at 25°C and 40°C.

- Experimental Design : Adopt a randomized block design ( ) with triplicate samples. Monitor degradation via HPLC at timed intervals. For aqueous systems, include chelating agents to rule out metal-ion catalysis .

- Data Interpretation : Compare half-life (t₁/₂) across conditions and use Arrhenius plots to model temperature-dependent degradation .

Q. What strategies resolve contradictions in reported coupling efficiencies during peptide synthesis?

- Methodological Answer :

- Troubleshooting Steps :

Activation Time : Optimize the duration of active ester formation (e.g., 30–60 mins, ).

Solvent Polarity : Test aprotic solvents (DMF, DCM) to balance solubility and reactivity.

Stoichiometry : Adjust molar ratios of acylating agent to nucleophile (e.g., 1.2:1) to minimize side reactions.

Q. How to address discrepancies in stability data under reducing conditions?

- Methodological Answer :

- Analytical Triangulation : Combine HPLC (purity), NMR (structural changes), and FTIR (functional group integrity) to identify degradation pathways.

- Controlled Replicates : Follow environmental fate study frameworks ( ) to isolate variables (e.g., oxygen levels, light exposure).

- Statistical Analysis : Apply ANOVA to assess significance of observed differences between studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.